

Application Note: Functional Characterization & Safety Profiling of N'-Hydroxy-6-oxopiperidine-3-carboximidamide

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Compound of Interest

Compound Name:	<i>N'</i> -Hydroxy-6-oxopiperidine-3-carboximidamide
CAS No.:	1937230-70-0
Cat. No.:	B2609141

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Introduction & Scope

N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a critical synthetic intermediate in the production of Diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitors (BLIs), most notably Avibactam.

While the final DBO scaffold (e.g., Avibactam) exhibits potent inhibition of Class A, C, and some Class D beta-lactamases, the open-chain amidoxime precursor (the subject of this guide) serves two vital roles in research and development:

- **Structure-Activity Relationship (SAR) Control:** It acts as a negative control to demonstrate the necessity of the bicyclic urea ring for effective enzyme carbamylation.
- **Impurity Qualification:** As a late-stage intermediate, its cytotoxicity and genotoxicity profiles must be characterized to meet ICH M7 guidelines for pharmaceutical impurities.

This guide details the protocols for evaluating this compound's bacterial synergy (to verify lack of intrinsic BLI activity) and mammalian cytotoxicity (to establish safety thresholds).

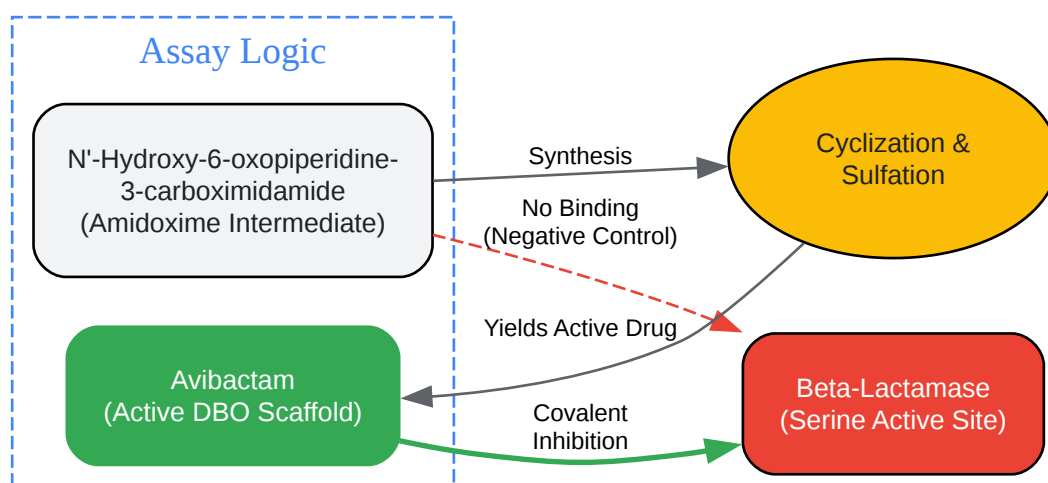
Chemical Context

- Compound: **N'-Hydroxy-6-oxopiperidine-3-carboximidamide**
- Role: Precursor/Amidoxime Intermediate
- Target Application: Negative control for BLI assays; Impurity reference standard.

Mechanism & Experimental Logic

The transition from the open-chain amidoxime to the closed-ring DBO is the defining step in generating biological activity. The assays below are designed to quantify this difference.

Pathway Visualization: From Precursor to Potency



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Caption: Structural transition from the amidoxime intermediate to the active DBO scaffold, highlighting the loss of inhibitory potential in the open-chain form.

Protocol A: Bacterial Synergism Assay (Chequerboard Method)

Objective: To determine if **N'-Hydroxy-6-oxopiperidine-3-carboximidamide** possesses any intrinsic ability to potentiate beta-lactam antibiotics, or if activity is strictly limited to the cyclized DBO form.

Rationale: Effective BLIs (like Avibactam) lower the MIC of partner antibiotics (e.g., Ceftazidime) against resistant strains. This assay compares the intermediate against the final drug.

Materials

- Bacterial Strain: *Klebsiella pneumoniae* (KPC-producing strain, e.g., ATCC BAA-1705).
- Antibiotic: Ceftazidime (CAZ).
- Test Compound: **N'-Hydroxy-6-oxopiperidine-3-carboximidamide**.
- Control Compound: Avibactam (positive control).
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Methodology

- Preparation of Stocks:
 - Dissolve the Test Compound in DMSO to 10 mg/mL.
 - Dissolve Ceftazidime in phosphate buffer (pH 6.0).
 - Dilute both to 4x working concentrations in CAMHB.
- Plate Setup (96-well):
 - Rows (A-H): 2-fold serial dilution of Ceftazidime (Range: 0.06 – 64 µg/mL).
 - Columns (1-12): 2-fold serial dilution of Test Compound (Range: 0.06 – 64 µg/mL).
 - Note: Include a "CAZ only" column and a "Test Compound only" row.
- Inoculation:

- Prepare bacterial suspension to 0.5 McFarland standard.
- Dilute 1:100 in CAMHB.
- Add 50 μ L of inoculum to each well (Final volume: 100 μ L; Final density: $\sim 5 \times 10^5$ CFU/mL).
- Incubation:
 - Incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16–20 hours (ambient air).
- Data Analysis (FICI Calculation):
 - Determine the Fractional Inhibitory Concentration Index (FICI):
 - Where:
 - = MIC of Antibiotic in combination.
 - = MIC of Antibiotic alone.
 - = MIC of Compound in combination.
 - = MIC of Compound alone.

Expected Results & Interpretation

Parameter	Avibactam (Control)	N'-Hydroxy-6-oxopiperidine-3-carboximidamide
MIC Reduction	Significant (>4-fold reduction of CAZ MIC)	Negligible (CAZ MIC remains unchanged)
FICI Value	≤ 0.5 (Synergy)	> 0.5 (Indifference/No Interaction)
Conclusion	Valid BLI	Inactive Precursor (Valid Negative Control)

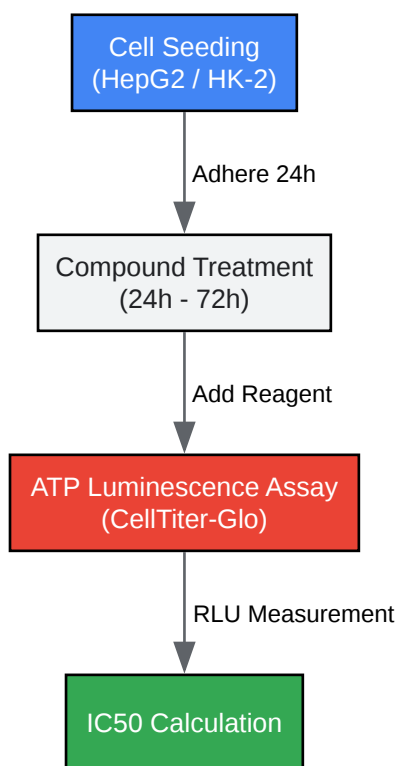
Protocol B: Mammalian Cytotoxicity Profiling

Objective: To assess the cellular toxicity of the intermediate. As an amidoxime, this compound may exhibit off-target reactivity (e.g., NO release or metal chelation) distinct from the final drug.

Cell Lines:

- HepG2: Liver toxicity model (primary metabolic organ).
- HK-2: Kidney proximal tubule model (primary excretion route).

Workflow Visualization



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Caption: High-throughput cytotoxicity screening workflow using ATP-based luminescence detection.

Methodology

- Seeding:

- Seed HepG2 cells at 1.5×10^4 cells/well in 96-well opaque-walled plates.
- Culture in DMEM + 10% FBS for 24 hours to allow attachment.
- Compound Treatment:
 - Prepare 1000x stock of **N'-Hydroxy-6-oxopiperidine-3-carboximidamide** in DMSO.
 - Perform 1:3 serial dilutions in culture medium (Final DMSO < 0.5%).
 - Concentration Range: 0.1 μ M to 100 μ M.
 - Include Staurosporine (1 μ M) as a positive kill control.
- Exposure:
 - Incubate cells with compound for 48 hours at 37°C, 5% CO₂.
- Detection (ATP Assay):
 - Equilibrate plate to room temperature (30 min).
 - Add 100 μ L CellTiter-Glo® (or equivalent ATP reagent) to each well.
 - Shake on orbital shaker for 2 minutes (lysis).
 - Incubate 10 minutes (signal stabilization).
 - Measure Luminescence (RLU) on a plate reader.
- Analysis:
 - Normalize RLU to Vehicle Control (DMSO).
 - Fit data to a 4-parameter logistic curve to determine IC₅₀.

Acceptance Criteria (Safety)

- Non-Cytotoxic: IC₅₀ > 50 μ M (Ideal for intermediates).

- Weakly Cytotoxic: IC50 10–50 μ M (Requires clearance justification).
- Cytotoxic: IC50 < 10 μ M (Flag for rigorous purification).

References

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